4,6-Dichloro-5-fluoropyrimidine

描述

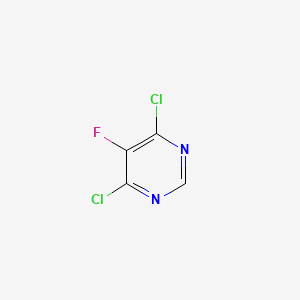

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIGAHDDPJOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461170 | |

| Record name | 4,6-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213265-83-9 | |

| Record name | 4,6-Dichloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213265-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 4,6-dichloro-5-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloro 5 Fluoropyrimidine and Its Precursors

Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine as a Key Intermediate

The foundational step in producing 4,6-dichloro-5-fluoropyrimidine is the synthesis of 4,6-dihydroxy-5-fluoropyrimidine. This is primarily achieved through condensation and cyclization reactions.

Condensation Reactions with Fluoromalonate Derivatives

The core of the synthesis of 4,6-dihydroxy-5-fluoropyrimidine lies in the condensation of a fluorinated malonic acid derivative with an amidine source.

A prominent method involves the reaction of 2-diethyl fluoropropionate with formamidine (B1211174) acetate (B1210297). patsnap.comgoogle.com This reaction is typically carried out in the presence of an alkali metal alkoxide, such as sodium methoxide (B1231860), and a solvent like methanol (B129727). patsnap.comgoogle.com The mixture is heated to reflux for several hours to facilitate the condensation and subsequent cyclization. patsnap.comgoogle.com Following the reaction, the solvent is removed, and the residue is treated with water and acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the 4,6-dihydroxy-5-fluoropyrimidine product. patsnap.comgoogle.com This process has been reported to yield the product in high purity and good yield. patsnap.comgoogle.com

One specific example outlines a process where 178g of diethyl fluoroacetate (B1212596) is added dropwise to a refluxing mixture of 108g of sodium methoxide and 208g of formamidine acetate in 1200 ml of methanol. After an 8-hour reflux, the methanol is distilled off, and the residue is dissolved in water and acidified to a pH of 3-4, yielding 116.0g of 4,6-dihydroxy-5-fluoropyrimidine with a purity of 96.8%. patsnap.com

| Reactant | Molar Ratio | Reagent | Solvent | Reaction Time | Yield | Purity |

| 2-Diethyl fluoropropionate | 1 | Formamidine acetate, Sodium methoxide | Methanol | 8 hours | 89.2% | 96.8% |

A more general approach involves the use of dialkyl fluoromalonates, such as diethyl 2-fluoromalonate, which are reacted with amidine compounds like formamidine acetate. google.com This condensation reaction is a fundamental method for constructing the pyrimidine (B1678525) ring. The reaction mechanism follows a similar pattern of base-catalyzed condensation and cyclization. The use of different amidines can introduce various substituents onto the pyrimidine ring, though for the synthesis of 4,6-dihydroxy-5-fluoropyrimidine, formamidine is the standard choice. nih.gov

Role of Alkali Metal Alkoxides and Catalysts in Cyclization

Alkali metal alkoxides, particularly sodium methoxide, play a crucial role as a base in the cyclization step. patsnap.comgoogle.com They facilitate the deprotonation of the fluoromalonate derivative and the amidine, enabling the nucleophilic attack that leads to the formation of the pyrimidine ring. The choice of the alkali metal alkoxide can influence the reaction rate and yield. Sodium alkoxides derived from C1-C4 alcohols are commonly employed. google.com

The reaction is typically performed in an alcoholic solvent, which corresponds to the alkoxide used (e.g., methanol with sodium methoxide). patsnap.comgoogle.com This ensures that transesterification of the malonate ester does not compete with the desired cyclization. The molar ratio of the reactants, including the alkali metal alkoxide, is a critical parameter that is optimized to maximize the yield and purity of the final product. patsnap.comgoogle.com For instance, molar ratios of diethyl 2-fluoropropionate to formamidine acetate to sodium methoxide can range from 1:1:1 up to 1:50:50. patsnap.com

Chlorination Strategies for Converting Dihydroxy to Dichloro Pyrimidine

Once 4,6-dihydroxy-5-fluoropyrimidine is synthesized, the next crucial step is the conversion of the hydroxyl groups to chlorine atoms to yield this compound.

Reaction with Phosphorus Oxychloride (POCl₃)

The most common and effective method for this chlorination is the reaction with phosphorus oxychloride (POCl₃). patsnap.comgoogle.comgoogle.com This reaction is typically carried out by suspending 4,6-dihydroxy-5-fluoropyrimidine in an excess of POCl₃, which can also serve as the solvent. google.com The mixture is heated to reflux to drive the reaction to completion. google.com

In some procedures, a tertiary amine catalyst, such as N,N-dimethylaniline or triethylamine (B128534), is added to the reaction mixture. patsnap.comgoogle.com These catalysts can accelerate the reaction and improve the yield. The molar ratio of the tertiary amine catalyst to the dihydroxy pyrimidine can vary significantly, from 0.01:1 to 10:1. patsnap.comgoogle.com Other solvents like toluene, benzene, dichloromethane, or chloroform (B151607) can also be used in conjunction with POCl₃. patsnap.comgoogle.com

After the reaction is complete, the excess POCl₃ is typically removed by distillation. google.com The crude product is then purified, often by pouring the reaction mixture into ice water and extracting the product with an organic solvent. google.com An alternative work-up involves the addition of phosphorus trichloride (B1173362) and chlorine gas to the reaction mixture after the initial reaction with POCl₃, which helps to convert byproducts back into POCl₃, simplifying the purification process. google.com

A detailed example involves suspending 51.8 g of 4,6-dihydroxy-5-fluoropyrimidine in 287.4 g of POCl₃, heating to reflux for 4 hours. Subsequently, 102 g of phosphorus trichloride and 52.6 g of chlorine are added, and the mixture is refluxed for another 4 hours before distillation. google.com Another method describes adding N,N-dimethylaniline to a mixture of 4,6-dihydroxy-5-fluoropyrimidine and POCl₃ in toluene, followed by a 6-hour reflux. google.com

| Chlorinating Agent | Catalyst | Solvent | Reaction Time | Work-up |

| Phosphorus Oxychloride (POCl₃) | N,N-dimethylaniline | Toluene | 6 hours | Poured into ice water, extracted with toluene |

| Phosphorus Oxychloride (POCl₃) | None initially, then Phosphorus trichloride and Chlorine | Excess POCl₃ | 4 hours + 4 hours | Distillation |

Chlorination in the Presence of Phosphorus Trichloride (PCl₃)

A significant method for the synthesis of this compound involves the chlorination of its precursor, 4,6-dihydroxy-5-fluoropyrimidine. This process utilizes a combination of phosphorus oxychloride (POCl₃) and chlorine (Cl₂) with phosphorus trichloride (PCl₃) acting as a crucial reagent.

In a typical procedure, 4,6-dihydroxy-5-fluoropyrimidine is first suspended in an excess of phosphorus oxychloride and heated to reflux. google.com This initial step converts the dihydroxy precursor into an intermediate. Following this, phosphorus trichloride is introduced into the reaction mixture, immediately followed by the introduction of gaseous chlorine. google.com The mixture is maintained at reflux temperature for several hours to ensure the completion of the reaction. The final product is then isolated from the reaction mixture via distillation under reduced pressure, which also allows for the recovery of the excess phosphorus oxychloride. google.com This method is designed to be a high-yield process suitable for industrial-scale production. google.com

A key aspect of this process is the reaction of the intermediate chlorophosphonic acids with chlorine in the presence of phosphorus trichloride to regenerate phosphorus oxychloride, which minimizes waste. google.com

Table 1: Example of Chlorination with PCl₃

| Reactant | Molar Amount | Mass/Volume |

| 4,6-dihydroxy-5-fluoropyrimidine | 0.375 mol | 51.8 g |

| Phosphorus Oxychloride (POCl₃) | 1.875 mol | 287.4 g |

| Phosphorus Trichloride (PCl₃) | 0.74 mol | 102 g |

| Chlorine (Cl₂) | 0.74 mol | 52.6 g |

This data is derived from a patented laboratory procedure. google.com

Base-Free Chlorination Methods

A notable advancement in the synthesis of this compound is the development of base-free chlorination methods. google.com Traditional chlorination processes for hydroxypyrimidines often required the use of a base, such as dimethylaniline. google.com However, these methods presented significant disadvantages, particularly for industrial-scale operations. The use of a base necessitates costly recovery and recycling steps and leads to the formation of large quantities of wastewater with high phosphate (B84403) content during work-up, complicating waste management. google.com

Alternative Chlorinating Agents (e.g., Phosgene)

In the quest for improved synthetic routes, phosgene (B1210022) (COCl₂) has been identified as an effective alternative chlorinating agent for converting 4,6-dihydroxy-5-fluoropyrimidine to its dichlorinated counterpart. google.com While the use of phosgene for chlorinating hydroxypyrimidines is considered unusual, it offers distinct advantages over methods that rely on phosphorus oxychloride. google.comarkat-usa.org The process avoids the complicated distillation required to recycle phosphorus oxychloride and reduces long reaction times. google.com

The reaction is typically carried out by treating 4,6-dihydroxy-5-fluoropyrimidine with phosgene in a solvent, often in the presence of a catalyst such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. google.com The reaction mixture is heated for a period ranging from one to 24 hours, followed by a distillative work-up to isolate the product. google.com This method has been shown to provide this compound in consistently high purities and very good yields, making it a valuable process for industrial-scale preparation. google.com The development of this phosgene-based method was driven by the need for a process that offers better yields, higher purity, and shorter reaction times compared to phosphorus-based chlorinations. google.com

Table 2: Comparison of Chlorination Methods

| Feature | Phosphorus Oxychloride/PCl₃ Method | Phosgene Method |

| Primary Reagents | POCl₃, PCl₃, Cl₂ | COCl₂ |

| Base Required | No google.com | No (Catalyst used) google.com |

| Key Advantage | Avoids base recovery and phosphate waste. google.com | Avoids POCl₃ recycling, shorter reaction times, higher purity/yield. google.com |

| Precursor | 4,6-dihydroxy-5-fluoropyrimidine google.com | 4,6-dihydroxy-5-fluoropyrimidine google.com |

Emerging and Green Synthetic Approaches for this compound

The demand for this compound as a crucial intermediate for herbicides has spurred research into new, greener synthetic processes suitable for large-scale industrial production. patsnap.com One such approach focuses on reacting 4,6-dihydroxy-5-fluoropyrimidine with a chlorinating agent in the presence of a tertiary amine catalyst. google.com This method is presented as having advantages such as a simple process, low cost, and being environmentally friendly, resulting in high yield and purity. patsnap.comgoogle.com

Another innovative and mild approach involves the use of fluorinated building blocks to construct the pyrimidine ring, thereby avoiding harsh fluorination or chlorination steps later in the synthesis. nih.gov A recently developed method demonstrates the synthesis of fluorinated pyrimidines from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions. nih.gov This strategy avoids the need for expensive and corrosive electrophilic fluorine sources by incorporating the fluorine atom from the start. While this specific study focused on synthesizing 4-amino-5-fluoropyrimidines, the underlying principle of using small, pre-fluorinated building blocks represents an emerging and green strategy that could be adapted for the synthesis of this compound and other related heterocyclic compounds. nih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing the use of hazardous reagents.

Reactivity and Transformational Chemistry of 4,6 Dichloro 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The pyrimidine (B1678525) core of 4,6-dichloro-5-fluoropyrimidine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive effects of the three halogen substituents (two chlorine atoms and one fluorine atom). Consequently, the aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (S_NAr), a fundamental reaction class for functionalizing this heterocyclic scaffold.

The S_NAr reactions on this substrate involve the displacement of one or both of the chlorine atoms at the C4 and C6 positions by a wide array of nucleophiles. The fluorine atom at the C5 position is generally not displaced, as the C-F bond is significantly stronger than the C-Cl bonds. Instead, the C5-fluoro group plays a crucial role in modulating the reactivity and selectivity of the substitution reactions at the adjacent C4 and C6 positions.

Regioselectivity and Chemoselectivity in Substitution Reactions

The structure of this compound presents a key question of selectivity: when one equivalent of a nucleophile is introduced, will it substitute the chlorine at the C4 or the C6 position? These two positions, while both adjacent to the electron-withdrawing fluorine atom, are not electronically identical. The two ring nitrogen atoms exert a strong activating effect (via electron withdrawal) on the carbon atoms at positions 2, 4, and 6. In 4,6-dichloropyrimidines, the C4 and C6 positions are symmetrically activated. However, the introduction of the C5-fluoro substituent breaks this symmetry, influencing the electrophilicity of the adjacent carbon centers.

Regioselectivity: For many dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position. In the case of this compound, both displaceable chlorines are in positions activated by the ring nitrogens (C4 and C6). The regioselectivity between C4 and C6 is often subtle and can be influenced by several factors:

Electronic Effects: The combined electron-withdrawing power of the ring nitrogens and the C5-fluorine atom makes both C4 and C6 highly electrophilic. Computational studies on related systems, such as 4,6-dichloro-5-nitrobenzofuroxan, show that the most positive carbon atom is the preferred site of nucleophilic attack. Similar principles suggest that subtle differences in the calculated partial positive charge on C4 and C6 will direct the initial site of reaction.

Steric Hindrance: The fluorine atom at C5 can exert a steric influence on the incoming nucleophile, potentially favoring attack at the less hindered position.

Nucleophile Identity: The nature of the nucleophile itself can dictate the reaction's course. Hard nucleophiles (like alkoxides) may favor the site of greatest positive charge, while softer, bulkier nucleophiles might be more influenced by steric factors or specific orbital interactions.

Chemoselectivity: Chemoselectivity arises when a molecule has multiple reactive sites or leaving groups. In this compound, the primary leaving groups are the two chlorine atoms. Chemoselective reactions include:

Monosubstitution vs. Disubstitution: By controlling the stoichiometry of the nucleophile and the reaction conditions (e.g., temperature, reaction time), it is possible to selectively replace one chlorine atom, yielding a monosubstituted product, or both, leading to a disubstituted product.

Discrimination Between Nucleophiles: In a mixture of different nucleophiles, the pyrimidine substrate may react preferentially with one over the other, based on their relative nucleophilicity and reaction conditions.

Mechanistic Insights into S_NAr with Halogenated Pyrimidines

The S_NAr reaction of halogenated pyrimidines does not proceed via S_N1 or S_N2 mechanisms, which are common for alkyl halides. Instead, it follows a two-step addition-elimination pathway.

Addition Step: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex . The stability of this intermediate is critical to the reaction's feasibility. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and is further stabilized by the inductive effect of the C5-fluorine atom.

Elimination Step: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a chloride ion.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding these mechanisms. By calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the most likely sites for nucleophilic attack. For substituted dichloropyrimidines, the position with the largest LUMO lobe is generally the most reactive site. Furthermore, calculating the relative energies of the possible Meisenheimer intermediates can accurately predict the regiochemical outcome of the reaction, as the pathway proceeding through the more stable intermediate is favored.

Displacement of Chlorine Atoms by Various Nucleophiles

The high degree of activation of the pyrimidine ring allows for the displacement of its chlorine atoms by a broad spectrum of nucleophiles.

The reaction of this compound with nitrogen-based nucleophiles is a common method for synthesizing substituted aminopyrimidines. Studies on closely related 5-substituted-2,4-dichloropyrimidines have shown that reactions with primary and secondary amines typically exhibit high selectivity for substitution at the C4 position. The reaction proceeds readily, often at room temperature or with gentle heating, in the presence of a base (like triethylamine (B128534) or potassium carbonate) to neutralize the HCl generated.

Depending on the stoichiometry, either monosubstitution or disubstitution can be achieved. Using one equivalent of the amine nucleophile generally leads to the mono-amino-chloro-pyrimidine, while an excess of the amine and more forcing conditions can lead to the replacement of both chlorine atoms.

Table 1: Representative S_NAr Reactions with Amine Nucleophiles on an Analogous System (Data based on reactions with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde)

| Nucleophile | Product | Conditions | Yield |

| Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | NaOH, Methanol (B129727), rt, 1h | 60 |

Concerted vs. Stepwise Mechanisms in Pyrimidine SNAr

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic and heteroaromatic rings. The traditionally accepted mechanism involves a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer intermediate. nih.gov However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, particularly on heterocyclic systems, proceed through a concerted mechanism. nih.govnih.govresearchgate.net

For reactions involving nitrogen-containing heterocycles like pyrimidines, pyridines, and pyrazines, studies have shown that concerted mechanisms are common. nih.govstackexchange.com Kinetic isotope effect (KIE) studies, in particular, have been instrumental in elucidating these pathways. nih.gov Research indicates that for SNAr reactions on 2-halopyrimidines, the mechanism is consistently concerted, irrespective of the specific nucleophile or leaving group (e.g., Cl, Br). stackexchange.com Given that this compound is a di-substituted halopyrimidine, its reactions under SNAr conditions are expected to follow this concerted pathway, avoiding the formation of a discrete Meisenheimer complex. This is especially true when good leaving groups like chloride are involved. stackexchange.com

Cross-Coupling Reactions

The this compound scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful set of tools for constructing carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov The two chlorine atoms on the pyrimidine ring serve as reactive handles, allowing for selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has become an indispensable method in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. sigmaaldrich.com These reactions generally involve the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org The presence of two chloro-substituents on the pyrimidine ring, activated by the electron-withdrawing nature of the ring nitrogens and the adjacent fluorine, makes this compound a prime candidate for such transformations. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that forms C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org The reaction is valued for the operational simplicity, mild conditions, and the low toxicity of the boron-based reagents. organic-chemistry.orgtaylorandfrancis.com

The pyrimidine core is an excellent substrate for Suzuki coupling. mdpi.com In studies on the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), the dichloropyrimidine moiety readily undergoes Suzuki-Miyaura reactions with various arylboronic acids. mdpi.comresearchgate.net These reactions are typically catalyzed by a Pd(0) complex, such as Pd(PPh₃)₄, in the presence of a base and a suitable solvent. mdpi.com Optimization studies show that potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent provide good yields. mdpi.comresearchgate.net The reaction demonstrates tolerance to a range of functional groups on the boronic acid partner, with electron-rich boronic acids generally providing higher yields. mdpi.comresearchgate.net Given this precedent, this compound is expected to be a highly effective substrate for mono- or di-arylation via Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids This table is based on data for a structurally related compound to illustrate the reactivity of the 4,6-dichloropyrimidine (B16783) core.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 82 | mdpi.com |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 78 | mdpi.com |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 75 | mdpi.com |

| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | mdpi.com |

The Sonogashira coupling is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org The reaction is characteristically co-catalyzed by palladium and copper(I) salts and requires a mild base, often an amine like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.orgyoutube.com

This reaction is conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups. wikipedia.orgnrochemistry.com The general reactivity trend for the halide coupling partner is I > Br > Cl. nrochemistry.com While aryl chlorides are the least reactive, successful couplings can be achieved, often with the aid of specialized ligands or under slightly elevated temperatures. nrochemistry.com The electron-deficient nature of the this compound ring should enhance the reactivity of the C-Cl bonds toward oxidative addition to the palladium center, making it a suitable substrate for Sonogashira coupling to synthesize alkynylpyrimidines. libretexts.org By controlling stoichiometry, selective mono- or di-alkynylation can be achieved.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and functional materials, by offering a broad substrate scope and high functional group tolerance. nih.govwikipedia.orgnih.gov

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex, and reductive elimination. wikipedia.orgyoutube.com The success of the reaction heavily relies on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos, SPhos, and others developed by the Buchwald group being particularly effective. youtube.com These ligands facilitate the key steps of the catalytic cycle, enabling the coupling of even less reactive aryl chlorides. researchgate.net Heteroaryl chlorides, including activated ones like 2-chloropyrimidine, are excellent substrates for this transformation. researchgate.net Therefore, this compound is expected to react efficiently with a wide range of primary and secondary amines under Buchwald-Hartwig conditions to produce mono- or di-aminopyrimidine derivatives. wikipedia.orgnih.gov

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, along with their compatibility with a vast range of functional groups. libretexts.orgnih.gov

The reaction mechanism follows the standard cross-coupling catalytic cycle. wikipedia.org A wide variety of organic groups, including aryl, vinyl, and alkyl, can be transferred from the organotin reagent. libretexts.org While aryl iodides and bromides are more reactive, modern catalyst systems incorporating electron-rich, bulky phosphine ligands have enabled the efficient coupling of aryl chlorides. nih.gov The Stille reaction is applicable to heterocyclic systems, making this compound a viable substrate for coupling with various organostannanes to form substituted pyrimidines. libretexts.orgwikipedia.org

Heck Reaction

The Heck reaction, a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene, represents a powerful method for carbon-carbon bond formation. organic-chemistry.orgyoutube.com For this compound, the two C-Cl bonds are the reactive sites for oxidative addition to a palladium(0) catalyst. libretexts.org This reaction allows for the introduction of various alkenyl groups at the C4 and/or C6 positions of the pyrimidine ring.

The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples involving this compound are not extensively documented in peer-reviewed literature, the reaction is widely applied to other chloro-heteroaromatic compounds. rug.nl The regioselectivity of the reaction can often be controlled by tuning reaction conditions, such as the choice of palladium catalyst, ligands, base, and solvent, allowing for either mono- or di-alkenylation. organic-chemistry.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a practical and economical alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. nih.govnih.gov These reactions are particularly effective for coupling aryl halides with a wide range of nucleophiles. The this compound scaffold is well-suited for such transformations, enabling the introduction of amino, amido, and other functionalities.

The Ullmann condensation, a classic example of copper-catalyzed C-N bond formation, can be applied to couple this compound with various amines, including primary and secondary amines, anilines, and heterocycles. nih.govresearchgate.net Modern protocols often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. researchgate.netdoi.org The choice of ligand is crucial and can range from simple diamines to more complex oxalamides, which can facilitate coupling even with sterically hindered partners. nih.govdoi.org The differential reactivity of the two chlorine atoms can potentially allow for sequential, site-selective functionalization.

Below is a table summarizing typical conditions for copper-catalyzed C-N coupling reactions applicable to halo-heteroaromatic substrates like this compound.

| Nucleophile | Catalyst System (Cu Salt / Ligand) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | CuI / 1,2-Diol | K3PO4 | Dioxane | 80-110 °C | researchgate.net |

| Anilines | CuI / Pyrrole-ol Ligand | K2CO3 | Toluene | 80 °C | nih.gov |

| Amides | CuI / N,N'-Dimethylethylenediamine | K2CO3 | Toluene | 110 °C | nih.gov |

| N-Heterocycles (e.g., Pyrazoles) | Cu(OAc)2 / Additives | - | DCM/HFIP | Ambient | nih.gov |

| Primary Alkyl Grignards | CuCl2 / 1-Phenylpropyne | - | THF | 0 °C | nih.gov |

Transition-Metal-Free Cross-Coupling Approaches

Transition-metal-free cross-coupling reactions provide a sustainable alternative for C-N and C-C bond formation, avoiding the cost and toxicity associated with heavy metals. cas.cnnih.gov For an electron-deficient substrate like this compound, nucleophilic aromatic substitution (SNAr) is a highly effective transition-metal-free pathway. cas.cnnih.gov

These reactions are typically promoted by a base, such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH), which deprotonates the nucleophile, increasing its reactivity toward the electron-poor pyrimidine ring. cas.cn A wide array of nucleophiles, including alcohols, thiols, and amines, can displace the chloro substituents under these conditions. The reaction proceeds through a Meisenheimer complex intermediate. The high reactivity of the substrate often allows these reactions to occur under mild conditions. In some cases, visible light can be used to promote coupling through the formation of an electron donor-acceptor complex, leading to a radical-nucleophilic substitution (SRN1) mechanism. nih.gov

Diversification of Pyrimidine Scaffolds via Coupling Reactions

The presence of two reactive chlorine atoms makes this compound an excellent scaffold for creating diverse libraries of substituted pyrimidines. nih.gov By exploiting the subtle differences in reactivity between the C4 and C6 positions or by controlling reaction stoichiometry, chemists can achieve selective mono-substitution. The resulting mono-substituted intermediate can then undergo a second, different coupling reaction to install a distinct functional group at the remaining chloro-position.

This sequential functionalization strategy allows for the regiocontrolled synthesis of a wide variety of 4,6-disubstituted-5-fluoropyrimidines. For instance, an initial nucleophilic aromatic substitution with an amine can be followed by a palladium-catalyzed Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups, respectively. arkat-usa.orgyoutube.com This approach is a cornerstone of combinatorial chemistry and drug discovery, enabling the rapid generation of novel analogues for biological screening. nih.gov

The table below illustrates a conceptual diversification strategy.

| Step 1 Reaction | Nucleophile/Reagent 1 | Intermediate Product | Step 2 Reaction | Reagent 2 | Final Product Class |

|---|---|---|---|---|---|

| SNAr | R1-NH2 | 4-Amino-6-chloro-5-fluoropyrimidine | Suzuki Coupling | R2-B(OH)2 | 4-Amino-6-aryl-5-fluoropyrimidine |

| SNAr | R1-OH / Base | 4-Alkoxy-6-chloro-5-fluoropyrimidine | Sonogashira Coupling | R2-C≡CH | 4-Alkoxy-6-alkynyl-5-fluoropyrimidine |

| SNAr | R1-SH / Base | 4-Thioether-6-chloro-5-fluoropyrimidine | Stille Coupling | R2-Sn(Bu)3 | 4-Thioether-6-aryl-5-fluoropyrimidine |

| SNAr | R1R2NH | 4-Dialkylamino-6-chloro-5-fluoropyrimidine | Heck Coupling | CH2=CHR3 | 4-Dialkylamino-6-alkenyl-5-fluoropyrimidine |

Other Synthetic Transformations

Beyond cross-coupling reactions, this compound can undergo other valuable transformations.

Reduction Reactions

The chloro-substituents on the pyrimidine ring can be removed via reduction. Catalytic hydrogenation is a common method for dehalogenation of aryl halides. tcichemicals.com Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas and a base (like sodium acetate (B1210297) or triethylamine) to neutralize the HCl byproduct, the C-Cl bonds can be hydrogenolyzed to C-H bonds. Depending on the reaction conditions (pressure, temperature, catalyst loading), it may be possible to achieve selective mono-dechlorination or complete dechlorination to yield 5-fluoropyrimidine. This transformation is useful for accessing pyrimidine cores with fewer substitution points. mdpi.com

Cyclization Reactions

This compound is a valuable precursor for the synthesis of fused pyrimidine ring systems. A common strategy involves a two-step sequence beginning with the substitution of one chlorine atom with a bifunctional nucleophile. For example, reaction with an amino alcohol (e.g., ethanolamine) or a diamine (e.g., ethylenediamine) would yield an intermediate containing a tethered hydroxyl or amino group.

This intermediate is primed for a subsequent intramolecular cyclization. Upon treatment with a base, the tethered nucleophile can attack the remaining C-Cl bond, leading to the formation of a new heterocyclic ring fused to the pyrimidine core. This intramolecular SNAr reaction is an efficient method for constructing bicyclic systems, which are common motifs in medicinal chemistry. The size of the newly formed ring is determined by the length of the linker in the initial nucleophile.

The table below outlines potential cyclization pathways.

| Bifunctional Nucleophile | Intermediate | Resulting Fused Ring System |

|---|---|---|

| Ethanolamine | 4-((2-Hydroxyethyl)amino)-6-chloro-5-fluoropyrimidine | Fluorinated oxazolo[5,4-d]pyrimidine (B1261902) derivative |

| Ethylenediamine | 4-((2-Aminoethyl)amino)-6-chloro-5-fluoropyrimidine | Fluorinated imidazo[4,5-d]pyrimidine derivative |

| 2-Aminothiophenol | 4-((2-Mercaptophenyl)amino)-6-chloro-5-fluoropyrimidine | Fluorinated thiazolo[5,4-d]pyrimidine (B3050601) derivative |

Advanced Spectroscopic and Computational Studies

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. rsc.org For pyrimidine (B1678525) derivatives like 4,6-dichloro-5-fluoropyrimidine, advanced NMR methods, including one-dimensional (1D) and two-dimensional (2D) experiments, are employed to assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. ipb.pt Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity of atoms within the molecule. The Nuclear Overhauser Effect (NOE) provides through-space correlations, which are vital for determining the relative stereochemistry and conformation of the molecule. ipb.ptscispace.com While specific advanced NMR data for this compound is not extensively detailed in the provided results, the general application of these techniques to similar heterocyclic systems is well-documented. ipb.ptbbhegdecollege.comethernet.edu.et

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass is reported as 165.950089 amu. chemsrc.com This high-resolution mass measurement allows for the unambiguous confirmation of its molecular formula, C₄HCl₂FN₂. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although specific fragmentation data for this compound is not detailed in the search results.

Vibrational Spectroscopy (FT-IR, Raman) and Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and vibrational modes of a molecule. nih.govnih.govresearchgate.net The analysis of the vibrational spectra of this compound would involve identifying characteristic stretching and bending frequencies for the C-Cl, C-F, C-N, and C-H bonds within the pyrimidine ring. While specific experimental FT-IR and Raman data for this compound were not found in the search results, studies on similar halogenated pyrimidines and related aromatic compounds demonstrate the utility of these techniques. nih.govnih.govresearchgate.net Computational methods, such as DFT, are often used in conjunction with experimental data to accurately assign the observed vibrational bands to specific molecular motions. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk While a specific crystal structure for this compound was not found, related structures of dichlorinated pyrimidine derivatives have been reported. nih.govresearchgate.net For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) reveals a planar molecule where intermolecular C-H···N hydrogen bonds lead to the formation of inversion dimers. nih.gov Similarly, the structure of 4,6-dichloro-5-methoxypyrimidine (B156074) shows a nearly planar molecule with short Cl···N contacts creating a three-dimensional framework. researchgate.net These studies on analogous compounds suggest that this compound would likely exhibit a planar pyrimidine ring with specific intermolecular interactions influencing its crystal packing.

A hypothetical table of crystallographic data for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.0 |

| β (°) | ~93 |

| Volume (ų) | ~700 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. nih.govnih.gov For compounds like this compound, DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties such as atomic charges and dipole moments. nih.gov These theoretical calculations are invaluable for interpreting experimental spectroscopic data, such as FT-IR and Raman spectra, by providing a basis for vibrational assignments. nih.govnih.gov Studies on similar halogenated benzenes and pyridazines have shown that DFT methods, particularly with functionals like B3LYP, provide results that are in good agreement with experimental data. nih.govnih.govresearchgate.net

A table summarizing typical parameters obtained from DFT calculations is shown below.

| Calculated Property | Typical Information Obtained |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Predicted IR and Raman active modes |

| Electronic Properties | Dipole moment, atomic charges, molecular orbitals |

| Thermodynamic Properties | Enthalpy, entropy, Gibbs free energy |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a sensitive probe used to investigate reaction mechanisms by determining the rate change upon isotopic substitution. princeton.eduwikipedia.org While no specific KIE studies on reactions directly involving this compound were found, the principles of KIE are broadly applicable to understanding the mechanisms of reactions it might undergo, such as nucleophilic aromatic substitution. For instance, in palladium-catalyzed cross-coupling reactions, a common application for pyrimidine derivatives, KIE studies have been crucial in elucidating the details of oxidative addition and transmetalation steps. nih.gov Both primary and secondary KIEs can provide information about bond breaking and formation in the rate-determining step of a reaction. wikipedia.org Inverse kinetic isotope effects have also been observed and can provide unique mechanistic insights. rutgers.edu

Conformational Analysis

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate its three-dimensional structure and conformational stability.

The pyrimidine ring, being an aromatic system, is inherently planar. The substituents—two chlorine atoms and a fluorine atom—are attached directly to this rigid scaffold. Therefore, the primary focus of conformational analysis for this molecule is not on a wide range of conformers, as would be the case for molecules with multiple rotatable single bonds, but rather on the precise geometric parameters and the planarity of the molecule.

Minor deviations from planarity could theoretically occur due to steric hindrance and electrostatic repulsion between the adjacent bulky chlorine atoms and the fluorine atom. However, the energetic cost of disrupting the aromaticity of the pyrimidine ring would likely mean that any such distortions are minimal. The planarity of the ring is a key feature, influencing how the molecule packs in a crystal lattice and how it interacts with other molecules.

Below is an illustrative data table of predicted geometric parameters for a planar conformation of this compound, based on general knowledge of similar structures and DFT calculations.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-Cl | ~1.73 |

| C6-Cl | ~1.73 |

| C5-F | ~1.35 |

| N1-C2 | ~1.33 |

| C2-N3 | ~1.33 |

| N3-C4 | ~1.34 |

| C4-C5 | ~1.40 |

| C5-C6 | ~1.40 |

| C6-N1 | ~1.34 |

| Bond Angles (°) ** | |

| N1-C6-C5 | ~120 |

| C6-C5-C4 | ~120 |

| C5-C4-N3 | ~120 |

| C4-N3-C2 | ~118 |

| N3-C2-N1 | ~124 |

| C2-N1-C6 | ~118 |

| Cl-C4-C5 | ~120 |

| F-C5-C4 | ~120 |

| Cl-C6-N1 | ~120 |

| Dihedral Angles (°) ** | |

| Cl-C4-C5-F | ~0 or ~180 |

| F-C5-C6-Cl | ~0 or ~180 |

| Note: These values are illustrative and would be precisely determined by specific computational studies. |

Prediction of Reactivity and Selectivity

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, as well as the highly electronegative chlorine and fluorine substituents, creates a significantly electron-deficient aromatic system. The MEP surface would be expected to show a large region of positive electrostatic potential around the pyrimidine ring, particularly near the carbon atoms. The most positive regions are likely to be the carbon atoms bonded to the halogens (C4 and C6), making them the primary sites for nucleophilic aromatic substitution. The nitrogen atoms, with their lone pairs of electrons, would exhibit regions of negative potential.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. libretexts.orgwikipedia.org It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): The energy and spatial distribution of the LUMO are critical for predicting susceptibility to nucleophilic attack. In this compound, the LUMO is expected to be low in energy due to the presence of multiple electronegative atoms. The LUMO is likely to have significant contributions from the carbon atoms of the pyrimidine ring, particularly C4 and C6. A nucleophile will preferentially attack the atom where the LUMO coefficient is largest.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the most available electrons for donation in a reaction with an electrophile. The HOMO of this compound is expected to be associated with the lone pairs of the nitrogen and halogen atoms.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Given the electron-deficient nature of the ring, this compound is expected to have a relatively small HOMO-LUMO gap, indicating its high reactivity, especially towards nucleophiles.

Reactivity Indices from DFT

Density Functional Theory (DFT) can be used to calculate various reactivity descriptors that quantify the concepts of FMO theory and MEP analysis. These indices help in making more quantitative predictions about reactivity and selectivity.

| Reactivity Descriptor | Predicted Trend for this compound | Significance |

| HOMO Energy | Relatively low | Indicates poor electron-donating ability (low nucleophilicity). |

| LUMO Energy | Low | Indicates high electron-accepting ability (high electrophilicity). |

| HOMO-LUMO Gap | Small | Suggests high chemical reactivity. |

| Mulliken Atomic Charges | Positive charge on C4 and C6 | Predicts these positions as sites for nucleophilic attack. mdpi.com |

| Fukui Functions | High values of f+ on C4 and C6 | Identifies these positions as the most susceptible to nucleophilic attack. |

| Note: The table presents expected trends based on the molecular structure and general principles of computational chemistry. |

Applications in Advanced Material Science and Chemical Biology

Role as a Precursor for Complex Heterocyclic Systems

The reactivity of the chlorine atoms at the 4 and 6 positions of the pyrimidine (B1678525) ring allows for sequential or simultaneous displacement by various nucleophiles. This property is extensively utilized to construct more elaborate heterocyclic systems, which are foundational to many areas of chemical research and development.

Synthesis of Fused Pyrimidine Derivatives

4,6-Dichloro-5-fluoropyrimidine serves as a key starting material for the synthesis of fused pyrimidine derivatives. These are polycyclic aromatic compounds where a pyrimidine ring is fused with another ring system. The process often involves a series of reactions where the chlorine atoms are substituted, followed by cyclization reactions to form the fused ring. For instance, it can be used to create pyrimido[4,5-d]pyrimidines. nih.gov The resulting fused pyrimidines are of significant interest due to their diverse biological activities and potential applications in material science. The specific substituents introduced by displacing the chlorine atoms can be tailored to fine-tune the electronic and steric properties of the final molecule, influencing its function.

Preparation of Pyrido[2,3-d]pyrimidines and Analogues

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. nih.gov These compounds, which contain a pyridine (B92270) ring fused to a pyrimidine ring, are known to exhibit a range of biological activities and are important scaffolds in medicinal chemistry. The synthesis typically involves the reaction of this compound with appropriate amines or other nucleophiles to build the pyridine portion of the fused system. The fluorine atom at the 5-position can also influence the reactivity and biological profile of the resulting pyrido[2,3-d]pyrimidine (B1209978) analogues.

Intermediate in the Synthesis of Crop Protection Agents and Dyes

The utility of this compound extends to the agrochemical and dye industries. It is a crucial intermediate in the production of certain herbicides and other crop protection agents. patsnap.comgoogle.comgoogle.comgoogle.com The pyrimidine core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound allows for the creation of potent and selective agrochemicals. nih.govmdpi.comsemanticscholar.org The demand for this compound has grown as the global need for effective crop protection solutions increases. patsnap.comgoogle.com In the realm of dyes, the pyrimidine structure can act as a chromophore, and by attaching different auxochromes through substitution reactions, a variety of colors can be achieved.

Application in Drug Discovery and Medicinal Chemistry (as a scaffold)

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, with its multiple points for diversification, is a valuable starting material for the synthesis of new drug candidates. nih.govnih.gov The chlorine atoms can be readily displaced by a wide range of nucleophiles, allowing for the creation of large libraries of compounds for high-throughput screening. The presence of the fluorine atom is also advantageous, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic properties.

Fluoropyrimidine-based Therapeutics (General Context)

Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer chemotherapy. hee.nhs.ukcancer.govnih.gov This class of drugs, including the widely used 5-fluorouracil (B62378) (5-FU) and its prodrugs capecitabine (B1668275) and tegafur (B1684496), functions by interfering with the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. nih.govpharmgkb.org This disruption of nucleic acid synthesis is particularly detrimental to rapidly dividing cancer cells. nih.gov

| Drug Class | Examples | General Application |

| Fluoropyrimidines | 5-Fluorouracil (5-FU), Capecitabine, Tegafur | Cancer Chemotherapy hee.nhs.ukcancer.govnih.gov |

The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, a necessary component of DNA. nih.govpharmgkb.orgnih.gov The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP). pharmgkb.orgtaylorandfrancis.com This leads to a "thymineless death" of cancer cells.

Another mechanism of action involves the incorporation of fluoropyrimidine metabolites into both RNA and DNA. nih.govpharmgkb.org The incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function. Similarly, the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and apoptosis. pharmgkb.org

The metabolism of fluoropyrimidines is complex and involves several enzymatic steps. pharmgkb.org The prodrugs capecitabine and tegafur are converted to 5-FU in the body. pharmgkb.org 5-FU is then anabolized to its active metabolites, FdUMP, FUTP, and FdUTP. nih.gov A significant portion of administered 5-FU is catabolized by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) in the liver. pharmgkb.orgtaylorandfrancis.com Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, resulting in reduced clearance of 5-FU and an increased risk of severe toxicity. hee.nhs.uk

| Metabolite | Mechanism |

| 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) | Inhibits thymidylate synthase, blocking DNA synthesis. pharmgkb.orgnih.govtaylorandfrancis.com |

| Fluorouridine triphosphate (FUTP) | Incorporates into RNA, disrupting its function. nih.govpharmgkb.org |

| Fluorodeoxyuridine triphosphate (FdUTP) | Incorporates into DNA, causing damage. nih.govpharmgkb.org |

Design of Novel Bioactive Scaffolds

The term "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.govmdpi.com Pyrimidine derivatives are recognized as a fascinating and diverse class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

While direct research on this compound as a central scaffold for large libraries is not extensively documented in the available literature, its reactive nature makes it a prime candidate for the synthesis of novel bioactive molecules. The two chlorine atoms at the 4 and 6 positions provide sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This derivatization can lead to the creation of libraries of compounds for screening against various biological targets. nih.gov The fluorine atom at the 5-position can also influence the electronic properties and metabolic stability of the resulting molecules. nih.gov

Applications as Photochemical Probe Agents

Photochemical probes are molecules that can be activated by light to study biological processes or to induce specific chemical reactions. mdpi.com Pyrimidine derivatives have been investigated for their potential as fluorescent probes. For instance, certain 2,4,5-triaminopyrimidine derivatives have been shown to act as fluorescent probes for monitoring cell viability, specifically accumulating in dead cells and interacting with dsDNA. rsc.org

Furthermore, pyrimidine-based sensors have been developed as fluorescent organic nanoparticles (FONPs) for the detection of bacteria like Pseudomonas aeruginosa. nih.gov The photochemistry of halogenated pyrimidines, such as 5-iodocytosine (B72790) and 5-iodouracil, has been studied to understand the light-induced release of iodine. nih.gov This research has applications in quantifying the substitution of iodinated pyrimidines in DNA. nih.gov

While there is no specific mention of this compound being used as a photochemical probe in the reviewed literature, its halogenated and fluorinated pyrimidine structure suggests potential in this area. The presence of halogens can influence the photochemical properties of the molecule, and its core structure is analogous to other pyrimidines that have been successfully developed into probes. rsc.orgnih.govnih.gov The photolysis of fluorinated pyrimidines is an area of active research, with studies investigating their reactivity and identifying photoproducts. acs.org

Development of Fluorinated Nucleoside Analogues

Fluorinated nucleoside analogues are a critical class of therapeutic agents, with applications in treating cancer and viral infections. mdpi.comnih.gov The introduction of fluorine into a nucleoside can significantly alter its biological activity, metabolic stability, and physicochemical properties. mdpi.com The anticancer drug 5-fluorouracil (5-FU) is a classic example of a fluorinated pyrimidine that interferes with nucleoside metabolism. mdpi.com

The synthesis of fluorinated nucleoside analogues often involves the use of fluorinated precursors. mdpi.comacs.org While the direct use of this compound in the synthesis of specific, widely known fluorinated nucleoside analogues is not detailed in the provided search results, its structure makes it a plausible starting material for creating novel fluorinated nucleoside derivatives. The dichloro substitutions offer reactive sites for glycosylation reactions, a common strategy in nucleoside synthesis. mdpi.com The development of synthetic routes to fluorinated carbocyclic pyrimidine nucleoside analogues highlights the ongoing effort to create new therapeutic candidates from pyrimidine-based scaffolds. rsc.orgresearchgate.net

Energetic Materials Research

Research into high-energy-density materials (HEDMs) is crucial for the development of advanced propellants and explosives. A recent strategy in this field involves the "skeletal editing" of pyrimidines to create a diverse range of energetic compounds. rsc.org By introducing nitro groups and other energetic functionalities onto the pyrimidine ring, researchers can design molecules with high heat of formation and good detonation performance. rsc.org

Theoretical studies on nitro-substituted pyrimidine derivatives have shown that compounds like 2,4,5,6-tetranitropyrimidine and various trinitropyrimidines are promising candidates for HEDMs. rsc.org The presence of nitrogen-rich heterocyclic skeletons, such as pyrimidine, is advantageous as it can lead to higher energy release and the formation of environmentally friendly N₂ gas upon decomposition. rsc.org

Although the direct application of this compound in energetic materials research is not explicitly mentioned in the available literature, the study of halogenated pyrimidines as radiosensitizers suggests that halogen substitution can impart unique properties. nih.goviaea.org The field of energetic materials is actively exploring a wide range of pyrimidine derivatives, and the unique combination of halogens and fluorine in this compound could offer interesting properties for future investigation in this area. rsc.orgresearchgate.net

Future Research Directions and Challenges

Development of Highly Selective and Sustainable Synthetic Routes

A primary challenge in the synthesis of 4,6-dichloro-5-fluoropyrimidine and its derivatives lies in developing methods that are not only efficient but also environmentally benign. eurekaselect.com Current industrial processes can involve harsh reagents, such as phosphorus oxychloride and phosgene (B1210022), and generate significant amounts of waste. google.compatsnap.comgoogle.com Future research will prioritize the development of "green" and sustainable synthetic pathways.

Key areas of focus include:

Catalytic Systems: The exploration of novel catalysts, including transition metals like iridium and palladium, can facilitate highly selective C-C and C-N bond formations under milder conditions. rsc.orgnih.gov Research into metal-free catalytic systems is also a growing area of interest to reduce cost and metal contamination in final products. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex pyrimidine (B1678525) derivatives in a single step from simple starting materials, which aligns with the principles of atom economy and green chemistry. nih.govbohrium.com Developing new MCRs for fluorinated pyrimidines will be a significant area of investigation.

Avoiding Hazardous Reagents: A major goal is to replace toxic and corrosive chlorinating agents like phosphorus oxychloride. google.comgoogle.com Alternative, safer reagents and reaction conditions are needed to improve the safety and environmental profile of the synthesis. google.com Processes that minimize the formation of phosphate-containing waste are particularly desirable for industrial-scale production. google.com

Biomass-Derived Feedstocks: A long-term vision involves utilizing alcohols derived from biomass as starting materials for pyrimidine synthesis, representing a major step towards a truly sustainable chemical industry. nih.gov

Exploration of Novel Reactivity Patterns

Understanding and exploiting the unique reactivity of the this compound core is crucial for creating novel molecular architectures. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents create distinct sites for nucleophilic substitution and other transformations.

Future research will likely concentrate on:

Site-Selective C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. nih.govresearchgate.net Developing methods for the regioselective C-H functionalization of the pyrimidine ring, particularly at the C-2 position, would provide direct access to a wide range of new derivatives. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions have shown promise in this area. rsc.orgacs.org

Deconstruction-Reconstruction Strategies: An innovative approach involves the controlled ring-opening of the pyrimidine core to create a reactive intermediate, which can then be used in various heterocycle-forming reactions. researchgate.netmountainscholar.org This "deconstruction-reconstruction" strategy enables significant diversification of the original pyrimidine scaffold, allowing access to analogues that would be difficult to synthesize via traditional methods. researchgate.netmountainscholar.org

Controlled Substitution: While the chlorine atoms at the C-4 and C-6 positions are susceptible to nucleophilic substitution, achieving selective monosubstitution remains a challenge. Future work will focus on fine-tuning reaction conditions and developing new methodologies to precisely control the sequential displacement of the chlorine atoms, enabling the synthesis of unsymmetrically substituted pyrimidines.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound and its derivatives. mdpi.com Flow chemistry provides enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comnih.gov

Key advancements are expected in:

Process Intensification: Flow reactors allow for precise control over temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times compared to batch methods. mdpi.comnih.gov This is particularly advantageous for managing highly exothermic or hazardous reactions. nih.govresearchgate.net

Safety and Handling of Hazardous Materials: The small reactor volumes inherent to flow systems significantly improve safety when using hazardous reagents or generating unstable intermediates. nih.govresearchgate.net This could enable the safer use of reagents like phosgene or the in-situ generation and immediate consumption of reactive species.

Multi-Step Synthesis: Flow chemistry facilitates the coupling of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. mdpi.com This streamlined approach can significantly reduce manufacturing time and cost for complex pyrimidine-based active pharmaceutical ingredients (APIs). researchgate.netmdpi.com

Automation and Optimization: Automated flow synthesis platforms allow for rapid screening of reaction conditions and optimization of synthetic routes. This high-throughput experimentation can accelerate the discovery and development of new pyrimidine derivatives.

Advanced Computational Design of Pyrimidine-based Compounds

In silico methods are becoming indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov The application of advanced computational chemistry to the design of novel compounds based on the this compound scaffold is a rapidly growing field.

Future research will leverage:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of new pyrimidine derivatives, guiding the design of more potent compounds. mdpi.comnih.gov

Molecular Docking: Docking studies are used to predict the binding interactions of pyrimidine-based ligands with biological targets, such as enzymes or receptors. mdpi.comnih.govtandfonline.com This helps in understanding the mechanism of action and in designing molecules with improved affinity and selectivity.

Pharmacophore Modeling: Identifying the key chemical features required for biological activity allows for the design of novel molecules with optimized properties. mdpi.comnih.gov

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds early in the design phase, helping to reduce late-stage failures in drug development. mdpi.com By enumerating various substituents on the pyrimidine core and calculating their properties, researchers can prioritize the synthesis of candidates with the most promising drug-like characteristics. mdpi.com

Expansion of Applications in Interdisciplinary Fields

The unique electronic and structural properties of this compound make it an attractive scaffold for applications beyond its traditional use in pharmaceuticals and agrochemicals. nih.govnih.gov

Promising areas for future exploration include:

Medicinal Chemistry: While already established, new applications are continually being discovered. Pyrimidine derivatives are being investigated as inhibitors for a wide range of biological targets, including various kinases and enzymes implicated in diseases like cancer and viral infections. nih.govnih.govmdpi.com The development of pyrimidine-based compounds for personalized medicine is also an emerging area. mdpi.com

Materials Science: The pyrimidine core can be incorporated into larger molecular structures to create advanced materials with specific electronic or optical properties. nih.gov Research into their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices is a potential avenue for future development.

Chemical Biology: Fluorinated pyrimidines can be used as probes to study biological processes. The fluorine atom can be a useful label for ¹⁹F NMR studies, providing insights into molecular interactions and dynamics within biological systems.

常见问题

Q. What are the optimized synthetic routes for 4,6-dichloro-5-fluoropyrimidine, and how do reaction conditions influence yield?

The compound is synthesized via cyclization and chlorination of diethyl fluoromalonate, achieving a total yield of 17% with 96% purity (HPLC) . Alternative methods start with 4,6-dihydroxypyrimidine, involving sequential substitutions (e.g., chlorination and benzylthio introduction) . Key factors include:

- Temperature control : Chlorination at 0–5°C minimizes side reactions.

- Catalyst selection : Potassium fluoride (KF) enhances fluorination efficiency due to its high solubility in polar solvents .

- Purification : Column chromatography or recrystallization removes impurities like 4,6-dichloropyrimidine (<0.9%) and phosphorus oxychloride (<0.5%) .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Determines purity (>97%) and detects impurities (e.g., unreacted precursors) .

- NMR/GC-MS : Confirms structural integrity, with -NMR identifying fluorination patterns.

- Moisture analysis : Karl Fischer titration ensures <0.2% water content, critical for stability .

Q. How should researchers handle and store this compound to ensure stability?

Q. What role does this compound play in fungicide synthesis?

It acts as a key intermediate in synthesizing fluoxastrobin, a broad-spectrum fungicide. The compound undergoes nucleophilic substitution with o-chlorophenol and intermediates like α-chlorinated oximes to form the final product .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

The 4- and 6-positions are electronically activated for nucleophilic attack. To control selectivity:

- Steric hindrance : Bulky reagents favor substitution at the 4-position.

- Temperature modulation : Lower temperatures (e.g., –10°C) reduce competing reactions at the 6-position .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity at the 6-position due to better stabilization of transition states .

Q. What mechanistic insights explain discrepancies in reported synthetic yields (e.g., 17% vs. higher yields)?

Yield variations arise from:

- Intermediate stability : Hydrolysis of nitrated intermediates (e.g., during cyclization) reduces overall efficiency .

- Purification losses : Multi-step chromatography in complex syntheses decreases recovery rates.

- Catalyst deactivation : Moisture-sensitive catalysts like KF require rigorous anhydrous conditions .

Q. How does fluorination efficiency vary with different fluorinating agents?

- KF vs. DAST : KF is cost-effective but requires high temperatures (>100°C), whereas DAST (diethylaminosulfur trifluoride) operates under milder conditions but is moisture-sensitive .

- Byproduct formation : KF generates fewer toxic byproducts compared to fluorosulfonic acid derivatives.

Q. What strategies mitigate contradictions in stability data under varying pH conditions?

- Acidic conditions : Protonation at N1 accelerates hydrolysis; stabilize with non-nucleophilic buffers (e.g., phosphate).

- Alkaline conditions : Deprotonation at C5 increases reactivity; use controlled pH (5–7) for long-term storage .

Q. How do substituents (e.g., chloro vs. fluoro) affect the compound’s reactivity in cross-coupling reactions?

Q. What computational methods predict the compound’s behavior in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。